Triethylene Glycol Butyl Methyl Ether

Vue d'ensemble

Description

Triethylene Glycol Butyl Methyl Ether is an organic compound belonging to the glycol ether family. It is known for its high boiling point and excellent solvent properties. This compound is widely used in various industrial applications, including as a solvent in paints, coatings, and cleaners .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Triethylene Glycol Butyl Methyl Ether can be synthesized through the etherification of triethylene glycol with butyl and methyl groups. The reaction typically involves the use of acid or base catalysts to promote the etherification process. The reaction conditions, such as temperature and time, are carefully controlled to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where triethylene glycol is reacted with butyl and methyl alcohols in the presence of catalysts. The reaction mixture is then purified through distillation to obtain the pure compound .

Analyse Des Réactions Chimiques

Types of Reactions

Triethylene Glycol Butyl Methyl Ether undergoes various chemical reactions, including:

Nucleophilic Substitution: The hydroxyl group in the compound can participate in nucleophilic substitution reactions with electrophilic reagents such as alkyl halides and acyl chlorides, forming ester derivatives.

Halogenation: The hydroxyl group can be replaced by halogen atoms (chlorine, bromine, or iodine) under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides.

Halogenation: Halogenating agents such as chlorine, bromine, or iodine are used, often in the presence of a catalyst.

Major Products

Ester Derivatives: Formed from nucleophilic substitution reactions with acyl chlorides.

Halogenated Compounds: Formed from halogenation reactions.

Applications De Recherche Scientifique

Solvency and Compatibility

TGBME exhibits excellent solvency and compatibility with both polar and non-polar solvents, which allows it to function effectively in diverse applications:

- Mild Odor : Its low odor profile makes it suitable for consumer products.

- Chemical Stability : TGBME maintains stability under various conditions, enhancing its utility in formulations .

Industrial Applications

TGBME finds extensive use in several industries due to its solvent properties:

- Coatings and Paints : Used as a cosolvent in industrial coatings, lacquers, and stains, TGBME enhances the performance of these products by improving flow and leveling.

- Cleaning Products : It serves as a solvent for grease and grime in industrial cleaning formulations, making it effective for hard-surface cleaners.

- Agricultural Chemicals : TGBME is utilized as a solvent for insecticides and herbicides, facilitating their application in agricultural practices .

- Textiles : In the textile industry, TGBME acts as a dye solvent, aiding in the dyeing process of fabrics .

Case Study 1: Coating Formulations

A study conducted on the use of TGBME in waterborne industrial coatings demonstrated that incorporating TGBME improved the drying time and overall performance of the coatings. The research indicated that TGBME's low volatility contributed to enhanced film formation and durability of the coatings applied.

Case Study 2: Agricultural Applications

Research on agricultural formulations showed that TGBME effectively improved the solubility of active ingredients in herbicides, leading to better application efficiency. The study highlighted that TGBME's solvent properties allowed for more uniform distribution of the active ingredients when mixed with water, enhancing their effectiveness against targeted pests .

Mécanisme D'action

The mechanism of action of Triethylene Glycol Butyl Methyl Ether involves its ability to act as a solvent, facilitating the dissolution and interaction of various chemical species. In drug delivery systems, it helps in the encapsulation and controlled release of therapeutic agents. The compound’s molecular structure allows it to interact with hydrophobic and hydrophilic molecules, making it versatile in various applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

Triethylene Glycol Monobutyl Ether: Similar in structure but lacks the methyl group.

Diethylene Glycol Butyl Ether: Contains one less ethylene glycol unit.

Ethylene Glycol Butyl Ether: Contains fewer ethylene glycol units and different solvent properties.

Uniqueness

Triethylene Glycol Butyl Methyl Ether is unique due to its combination of butyl and methyl groups, which provide it with distinct solvent properties and a high boiling point. This makes it particularly useful in applications requiring high-temperature stability and excellent solvency .

Activité Biologique

Triethylene Glycol Butyl Methyl Ether (TGBME) is a member of the glycol ether family, which are widely used as solvents in various industrial applications. Understanding the biological activity of TGBME is crucial for assessing its safety and potential health impacts. This article provides a comprehensive overview of the biological activity of TGBME, including its toxicity, metabolic pathways, and relevant case studies.

- Chemical Formula : C10H22O4

- CAS Number : 143-22-6

- Boiling Point : 261°C

TGBME is characterized by its ether functional group, which contributes to its solvent properties. Its structure allows it to interact with various biological systems, making it essential to evaluate its effects on human health and the environment.

Acute and Chronic Toxicity

TGBME exhibits varying degrees of toxicity depending on the route of exposure. Studies have shown:

- Oral LD50 : Approximately 5,300 mg/kg.

- Dermal LD50 : Greater than 2,000 mg/kg.

- Inhalation Toxicity : No deaths observed in an 8-hour exposure to a saturated solution .

Chronic exposure studies indicate potential risks associated with reproductive and developmental toxicity. The compound has been categorized based on its structural similarities with other glycol ethers, suggesting that similar toxicity profiles may be expected across this class of chemicals .

In Vitro Biological Activity

Recent research has focused on the in vitro bioactivity of TGBME and related glycol ethers. A study profiling twenty glycol ethers revealed that:

- Cytotoxicity : Observed at high concentrations (mM range) in human cell lines including hepatocytes and cardiomyocytes.

- Bioactivity Trends : Consistent across different cell types, indicating a universal mode-of-action rather than a cell-type specific effect .

The Toxicological Priority Index (ToxPi) approach was utilized to assess bioactivity, revealing that longer alcohol chains are associated with increased bioactivity among glycol ethers .

The metabolic pathways for TGBME involve its conversion into various metabolites, which may exert different biological effects. For example:

- Metabolites : TGBME is metabolized to form butanol and other compounds that can influence cellular functions.

- Mechanisms : The compound may induce oxidative stress or disrupt cellular signaling pathways, contributing to observed toxic effects .

Case Studies

Several case studies have highlighted the biological activity and health implications of TGBME:

- Reproductive Toxicity Assessment :

- Environmental Impact Studies :

Summary of Findings

| Property/Effect | Observations |

|---|---|

| Oral LD50 | 5,300 mg/kg |

| Dermal LD50 | >2,000 mg/kg |

| Inhalation Toxicity | No fatalities in acute studies |

| Cytotoxicity | High concentrations induce toxicity |

| Reproductive Toxicity | Potential risks identified in animal studies |

Propriétés

IUPAC Name |

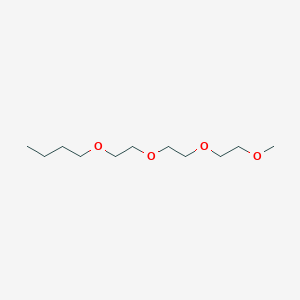

1-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O4/c1-3-4-5-13-8-9-15-11-10-14-7-6-12-2/h3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNAQINZKMQFYFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592956 | |

| Record name | 2,5,8,11-Tetraoxapentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7382-30-1 | |

| Record name | 2,5,8,11-Tetraoxapentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.